molecular formula C18H19N5O B12351301 4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one

4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one

Cat. No.: B12351301
M. Wt: 321.4 g/mol
InChI Key: SPVNWOZUIUBDHF-UHFFFAOYSA-N
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Description

4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one is a compound known for its potential therapeutic applications, particularly in the treatment of certain types of cancer. It has been identified as an inhibitor of specific kinases, which are enzymes that play a crucial role in cell signaling and growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one typically involves the formation of the pyrazolidine ring followed by its attachment to the phthalazinone core. The process begins with the preparation of 5-methylpyrazolidine, which is then reacted with 2-phenylphthalazin-1-one under specific conditions to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high yield and purity of the final product, often involving multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .

Scientific Research Applications

4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one involves the inhibition of specific kinases, such as Aurora kinase A and glycogen synthase kinase 3 (GSK3). By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for the growth and survival of cancer cells. This inhibition leads to the repression of viral protein expression and the reduction of tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one is unique due to its dual inhibition of Aurora kinase A and GSK3, which makes it particularly effective in targeting certain cancer cells. Its ability to repress viral protein expression also sets it apart from other kinase inhibitors .

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

4-[(5-methylpyrazolidin-3-yl)amino]-2-phenylphthalazin-1-one

InChI

InChI=1S/C18H19N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-10,12,16,20-21H,11H2,1H3,(H,19,22)

InChI Key

SPVNWOZUIUBDHF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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